5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine
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Overview
Description
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine typically involves the reaction of pyrrole derivatives with acylating agents. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature, with catalysts such as Cs₂CO₃ in DMSO.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique chemical properties.
Mechanism of Action
The mechanism by which 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-6,7-dimethyl-2,3-dihydro-1H-pyrrolizine: Similar in structure but with slight variations in the positioning of functional groups.
5-Acetyl-2,3-dihydro-7-methyl-1H-pyrrolizine: Another closely related compound with a different methylation pattern.
Uniqueness
What sets 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine apart is its specific arrangement of acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Properties
CAS No. |
97073-03-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(1,2-dimethyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-8(2)11(9(3)13)12-6-4-5-10(7)12/h4-6H2,1-3H3 |
InChI Key |
DFFVSJCTDBAPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2C(=C1C)C(=O)C |
Origin of Product |
United States |
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